molecular formula C18H24N2O5 B13512194 (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13512194
M. Wt: 348.4 g/mol
InChI Key: ZAYLBTMHXGIDSF-SMDDNHRTSA-N
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Description

(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and cyclization reactions. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines due to its stability under various reaction conditions and ease of removal.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group at the 3-position undergoes standard amidation reactions with primary or secondary amines. This is facilitated by carbodiimide-based coupling agents such as EDC·HCl or HBTU , often in the presence of HOBt or NEt₃ to enhance efficiency.
Example Protocol :

  • Reagents : EDC·HCl (1.2 equiv), HOBt (0.1 equiv), NEt₃ (2.0 equiv)

  • Solvent : CH₂Cl₂ or CH₃CN

  • Conditions : Stirred at ambient temperature for 12–24 h

  • Yield : 65–89% (after silica gel chromatography)

Key Data :

SubstrateAmine PartnerCoupling AgentYield (%)Source
Boc-Tic-OHPiperidine derivativesHBTU/NEt₃73–89
THIQ3CA derivativesAliphatic aminesEDC·HCl/HOBt65–75

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dichloromethane or methanol. This exposes the free amine for subsequent functionalization.
Example Protocol :

  • Reagents : TFA/CH₂Cl₂ (1:1 v/v) or 6 N HCl in CH₃OH

  • Conditions : Stirred for 12 h at room temperature

  • Workup : Concentration under reduced pressure, neutralization with NH₄OH (if applicable), and extraction with CH₂Cl₂

Key Observations :

  • Deprotection efficiency exceeds 95% in most cases .

  • The liberated amine may undergo further reactions, such as reductive amination or acylation .

Esterification of the Carboxylic Acid

The 3-carboxylic acid can be converted to methyl or tert-butyl esters using DCC/DMAP or SOCl₂/ROH , enabling protection during multi-step syntheses.
Example Protocol :

  • Reagents : DCC (1.5 equiv), DMAP (0.1 equiv), ROH (excess)

  • Solvent : THF or CH₂Cl₂

  • Yield : 70–85% (reported for analogous compounds)

Stereospecific Functionalization

The (3R) configuration influences reactivity in chiral environments:

  • Enzymatic resolution : Lipases or esterases selectively modify the carboxylic acid or ester groups, preserving stereochemistry .

  • Asymmetric catalysis : Palladium-catalyzed cross-coupling reactions retain the tetrahydroisoquinoline’s stereochemical integrity .

Cyclization and Ring-Modification Reactions

The tetrahydroisoquinoline core participates in:

  • Mannich reactions : Formation of β-amino ketones under basic conditions .

  • Reductive alkylation : Introduction of substituents at the 1-position using aldehydes and NaBH₃CN .

Stability and Degradation Pathways

  • Acid Sensitivity : Prolonged exposure to TFA (>24 h) may lead to partial racemization at the 3R position .

  • Oxidative Degradation : The tetrahydroisoquinoline ring is susceptible to oxidation by H₂O₂ or O₂, forming quinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable amide bonds makes it useful in peptide synthesis and modification.

Medicine

In medicine, this compound can be explored for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it may have pharmacological activity.

Industry

In industry, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents and functional groups.

    Boc-protected amino acids: These compounds share the Boc-protected amine group but differ in their overall structure and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of stereochemistry, functional groups, and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline (THIQ), a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline core, which is a significant scaffold in medicinal chemistry. Its synthesis typically involves the reaction of homophthalic anhydride with amines or imines to yield various substituted derivatives. Recent advancements have demonstrated effective synthetic pathways leading to high yields and enantiomeric purity of THIQ derivatives .

1. Antidiabetic Properties

Research indicates that THIQ derivatives, including the compound , exhibit significant antidiabetic activity. For instance, a related compound (KY-021) was identified as a potent agonist for peroxisome proliferator-activated receptor gamma (PPARγ), demonstrating an EC50 value of 11.8 nM. This compound effectively reduced plasma glucose and triglyceride levels in diabetic animal models .

2. Antiviral Activity

A series of THIQ derivatives have been tested for antiviral properties against human coronaviruses. Initial studies suggest that these compounds can inhibit viral replication, indicating potential therapeutic applications in treating viral infections .

3. Anticancer Potential

The anticancer properties of THIQ derivatives have been explored extensively. One study highlighted the antiproliferative effects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) against colorectal cancer (CRC). M1 was shown to block IL-6/JAK2/STAT3 signaling pathways, which are crucial in cancer progression . Histopathological evaluations confirmed its protective effects against CRC in animal models.

The biological activities of THIQ derivatives can be attributed to several mechanisms:

  • PPARγ Agonism : Activation of PPARγ leads to improved insulin sensitivity and lipid metabolism.
  • Inhibition of Oncogenic Signaling : Compounds like M1 disrupt critical signaling pathways involved in cancer cell proliferation and survival.
  • Antiviral Mechanisms : Some derivatives may interfere with viral entry or replication processes.

Data Table: Summary of Biological Activities

Activity TypeCompoundMechanismReference
AntidiabeticKY-021PPARγ Agonism
AntiviralVarious THIQ DerivativesInhibition of viral replication
Anticancer6,7-Dimethoxy-THIQBlockade of IL-6/JAK2/STAT3 signaling

Case Study 1: Antidiabetic Effects

In a study involving male KK-Ay mice, KY-021 was administered over seven days at various dosages (0.3 - 3 mg/kg). The results showed significant reductions in plasma glucose and triglycerides without notable toxicity .

Case Study 2: Anticancer Efficacy

In vivo studies using Wistar rats demonstrated that M1 significantly reduced tumor growth associated with CRC. The treatment led to decreased levels of IL-6 and other inflammatory markers, supporting its role as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing the compound, and how are stereochemical centers preserved?

The synthesis typically involves:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine functionality, preventing unwanted side reactions .
  • Coupling Reactions : Using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation, as demonstrated in similar Boc-protected syntheses .
  • Deprotection : Selective removal of the Boc group under acidic conditions (e.g., TFA) to yield the final product . Steric hindrance from the tert-butyl group may require optimized reaction times or temperatures to maintain stereochemical integrity .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1H/13C NMR and 2D experiments (e.g., COSY, HSQC) resolve stereochemistry and verify coupling between the tetrahydroisoquinoline and propanoyl moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • Chiral HPLC : Critical for confirming enantiomeric purity, especially given the (3R,2S) configuration .
  • Optical Rotation : Compares experimental values with literature to confirm chiral centers .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation, as seen in structurally related compounds .
  • Emergency Measures : In case of exposure, rinse affected areas with water and consult SDS (e.g., similar compounds in and recommend medical evaluation for persistent symptoms) .

Advanced Research Questions

Q. How can synthetic yields be optimized despite steric hindrance from the tert-butyl group?

  • Alternative Coupling Agents : Replace DCC with less sterically hindered reagents like EDCI or HATU to improve reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically challenged steps .

Q. What methodologies resolve contradictions in stereochemical data (e.g., NMR vs. HPLC)?

  • X-ray Crystallography : Provides definitive confirmation of molecular geometry if crystals are obtainable .
  • Computational Modeling : DFT calculations predict NMR chemical shifts or optical rotation values, cross-validating experimental data .
  • Multi-Technique Approach : Combine NOESY NMR (to assess spatial proximity of protons) with chiral HPLC retention times for consensus .

Q. How should degradation studies be designed to assess stability under physiological conditions?

  • Accelerated Stability Testing : Expose the compound to varying pH (1–10), temperatures (25–60°C), and light conditions, monitoring degradation via HPLC-UV .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free tetrahydroisoquinoline or propanoyl fragments) .

Q. What experimental frameworks are suitable for studying pharmacokinetic properties?

  • In Vivo Models : Administer the compound to rodents and collect plasma/tissue samples at timed intervals. Quantify concentrations using LC-MS .
  • Protein Binding Assays : Equilibrium dialysis or ultrafiltration to assess binding to serum albumin, influencing bioavailability .

Q. How can the compound’s biological activity be linked to its theoretical molecular targets?

  • Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock to predict binding affinities .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified Boc groups or stereochemistry to isolate pharmacophoric elements .

Q. Methodological Notes

  • Data Contradictions : When NMR and HPLC data conflict, prioritize X-ray or computational validation to avoid misassignment .
  • Theoretical Frameworks : Align degradation or pharmacokinetic studies with established models (e.g., Lipinski’s Rule of Five for drug-likeness) .

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

(3R)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H24N2O5/c1-11(19-17(24)25-18(2,3)4)15(21)20-10-13-8-6-5-7-12(13)9-14(20)16(22)23/h5-8,11,14H,9-10H2,1-4H3,(H,19,24)(H,22,23)/t11-,14+/m0/s1

InChI Key

ZAYLBTMHXGIDSF-SMDDNHRTSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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